4,6-O-Benzylidene-D-glucal
Overview
Description
Synthesis Analysis
The synthesis of 4,6-O-Benzylidene protected D-glucal involves a straightforward approach starting from readily available α-methyl glucopyranoside. This process includes a four-step reaction sequence that involves selective triflation and iodide displacement at C-2, yielding the target compound efficiently (Chambers, Evans, & Fairbanks, 2003). Another method includes direct benzylation of triacetylglucal, achieving synthesis with good yield and showcasing the compound's adaptability in synthetic chemistry (Boullanger, Martin, & Descotes, 1975).
Molecular Structure Analysis
The molecular structure of 4,6-O-Benzylidene-D-glucal has been detailed through various spectroscopic and analytical techniques, revealing its complex acetal framework. X-ray diffraction studies, for instance, have provided insight into its crystal structure, confirming the 4,6-O-benzylidene-glucopyranose moiety and its protection mechanisms (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).
Chemical Reactions and Properties
4,6-O-Benzylidene-D-glucal undergoes a variety of chemical reactions, highlighting its reactivity and utility as a precursor for numerous synthetic routes. For example, its reaction with benzoic acid, triphenylphosphine, and diethyl azodicarboxylate, followed by debenzylation, illustrates its capacity to form complex molecules with significant biological interest (Guthrie, Irvine, Davison, Henrick, & Trotter, 1981).
Scientific Research Applications
“4,6-O-Benzylidene-D-glucal” is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It’s used in the field of organic chemistry, particularly in the synthesis of complex carbohydrates.
One specific application of “4,6-O-Benzylidene-D-glucal” is in the chlorination of D-Glucal derivatives. The 4,6-O-Benzylidene group and substituent at C-3 play important roles in the selective formation of β-D-Manno and β-D-Arabino isomers . The chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride predominantly occurred from the β-side to give the β-D-manno and β-D-arabino adducts, respectively .
In the biomedical sector, “4,6-O-®-Benzylidene-D-glucal” is an indispensable compound of paramount importance, finding diverse applications in the research and development of groundbreaking pharmaceuticals including cancer, diabetes, and inflammation .
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Synthesis of Oligosaccharides
- Application: “4,6-O-Benzylidene-D-glucal” is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and have applications in various fields including food industry, pharmaceuticals, and research.
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Chlorination of D-Glucal Derivatives
- Application: “4,6-O-Benzylidene-D-glucal” plays an important role in the chlorination of D-Glucal derivatives . The 4,6-O-Benzylidene group and substituent at C-3 play important roles in the selective formation of β-D-Manno and β-D-Arabino isomers .
- Method: Chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride predominantly occurred from the β-side to give the β-D-manno and β-D-arabino adducts, respectively .
- Results: The chlorination resulted in the formation of β-D-manno and β-D-arabino adducts .
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Pharmaceutical Research
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing910. Use personal protective equipment and ensure adequate ventilation910.
Future Directions
While I couldn’t find specific future directions for 4,6-O-Benzylidene-D-glucal, it’s clear that this compound has significant potential in the biomedical industry and in the synthesis of innovative pharmaceuticals23. As such, future research may continue to explore its applications in these areas.
Please note that this information is based on the available resources and may not include all the latest research findings.
properties
IUPAC Name |
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDUTBYCCVWPLD-FKJOKYEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucal | |
CAS RN |
63598-36-7, 14125-70-3 | |
Record name | 4,6-O-Benzylidene-D-glucal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 14125-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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